4-Fluoro-3-methoxyphenylmagnesium bromide, 0.5M 2-MeTHF
CAS No.:
Cat. No.: VC16947653
Molecular Formula: C7H6BrFMgO
Molecular Weight: 229.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H6BrFMgO |
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Molecular Weight | 229.33 g/mol |
IUPAC Name | magnesium;1-fluoro-2-methoxybenzene-4-ide;bromide |
Standard InChI | InChI=1S/C7H6FO.BrH.Mg/c1-9-7-5-3-2-4-6(7)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
Standard InChI Key | LCWGUSIHMORVAR-UHFFFAOYSA-M |
Canonical SMILES | COC1=C(C=C[C-]=C1)F.[Mg+2].[Br-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition
4-Fluoro-3-methoxyphenylmagnesium bromide belongs to the aryl Grignard reagent family, characterized by the general formula C₇H₆BrFMgO. The methoxy group (-OCH₃) at the 3-position and fluorine atom at the 4-position create a sterically and electronically distinct aryl system. Key identifiers include:
Property | Value |
---|---|
Molecular Formula | C₇H₆BrFMgO |
Molecular Weight | 229.33 g/mol |
CAS Registry Number | 112780-67-3 (analogous compound) |
Concentration | 0.5 M in 2-MeTHF |
The structure features a magnesium atom bonded to a bromine and the aryl ring, with resonance stabilization provided by the methoxy group’s electron-donating effects .
Solvent Considerations: 2-MeTHF
2-MeTHF, a renewable solvent derived from furfural, offers advantages over THF:
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Higher Boiling Point: 80°C vs. 66°C for THF, enabling broader temperature ranges.
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Reduced Peroxide Formation: Enhanced safety profile during long-term storage.
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Improved Stability: Minimizes side reactions in moisture-sensitive Grignard reactions .
Reactivity and Applications
Nucleophilic Additions
The compound’s magnesium-aryl bond facilitates nucleophilic attacks on electrophilic substrates:
Ketone and Aldehyde Functionalization
In quinoline synthesis, analogous Grignard reagents react with aldehydes to form secondary alcohols, which are oxidized to ketones (e.g., 4-aroylquinoline derivatives with IC₅₀ values <300 nM against cancer cells) :
Spirocyclization Reactions
Diastereoselective spiro[indole-isoxazole] formation occurs via conjugate addition to nitroalkenes, followed by acid-mediated cyclization (up to 78% yield) :
Medicinal Chemistry Applications
Fluorinated aryl Grignards are pivotal in drug discovery:
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